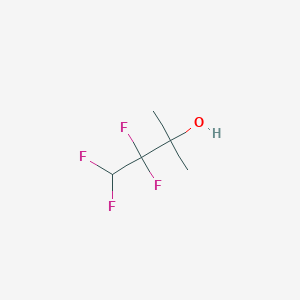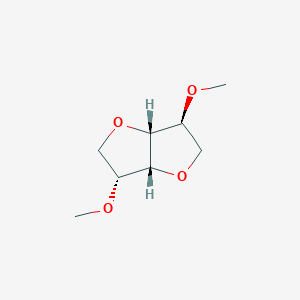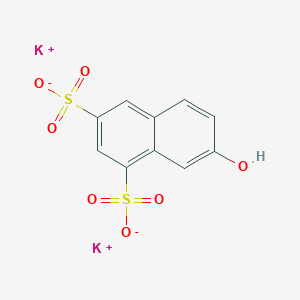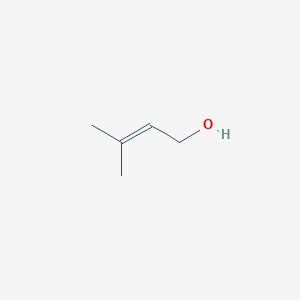
2-Methyl-3,3,4,4-tetrafluoro-2-butanol
Übersicht
Beschreibung
The compound "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated alcohols and their properties, which can provide insight into the behavior of similar compounds. For instance, the study of liquid-liquid equilibrium data for ternary systems involving 2,2,3,3-tetrafluoro-1-propanol suggests that fluorinated alcohols can have unique solvent extraction capacities . Additionally, the synthesis of various fluorinated alcohols, such as 3,3,4-trifluoro-2-methyl-2-butanol, indicates that radical addition reactions can be a method for producing such compounds .
Synthesis Analysis
The synthesis of fluorinated alcohols can be achieved through photochemically initiated addition reactions, as demonstrated in the preparation of trifluoroethylene oligomers from chlorotrifluoroethylene oligomers . This method could potentially be adapted for the synthesis of "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" by choosing appropriate reactants and conditions.
Molecular Structure Analysis
The molecular structure of fluorinated alcohols can be complex, with the potential for multiple conformations due to the presence of fluorine atoms and hydroxyl groups. For example, the conformational landscape of 4,4,4-trifluoro-1-butanol was extensively studied, revealing a total of 27 possible geometries and intricate conformational relaxation paths . This suggests that "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" may also exhibit a rich conformational landscape.
Chemical Reactions Analysis
Fluorinated alcohols can undergo various chemical reactions, such as dehydrofluorination, to yield different products. For instance, dehydrofluorination of 3,3,4-trifluoro-2-methyl-2-butanol produced difluorinated oxetanes and oxiranes . This indicates that "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" could also participate in similar reactions, leading to a range of fluorinated organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated alcohols can be influenced by their molecular structure. The thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate ionic liquid, although not an alcohol, provides insights into how the fluorine atoms and the position of methyl groups can affect properties like density, viscosity, and thermal behavior . Similarly, the physical properties of mixtures involving 2-propanol and ionic liquids suggest that the presence of fluorine atoms can significantly alter the behavior of the substance . Therefore, "2-Methyl-3,3,4,4-tetrafluoro-2-butanol" is likely to have unique physical and chemical properties that could be valuable in various applications.
Wissenschaftliche Forschungsanwendungen
Biofuel and Biocommodity Chemical Production
2-Methyl-3,3,4,4-tetrafluoro-2-butanol is related to compounds that have potential applications in the production of biofuels and biocommodity chemicals. One study discussed the production of 2-butanol and its chemical precursor butanone through the use of a TEV-protease based expression system. This system achieves equimolar expression of the individual subunits of protein complexes involved in the B12-dependent dehydratase step, which catalyzes the conversion of meso-2,3-butanediol to butanone. Subsequently, a secondary alcohol dehydrogenase was identified to catalyze the conversion of butanone to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014).
Synthesis and Catalytic Activity
Synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid is another application. The synthesis involved a multi-step process starting with 2,2-dichloro-2-(4′-nitrophenyl)acetonitrile and proceeding through several intermediate products to finally obtain 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid. This detailed synthesis pathway highlights the complexity and the potential of tetrafluorobutanoic acid derivatives in chemical synthesis (Buss, Coe, & Tatlow, 1998).
Microbial Strain Engineering for Biofuel Production
Pentanol isomers , including compounds structurally similar to 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, have been identified as chemicals with potential applications as biofuels. Through metabolic engineering, microbial strains for the production of these isomers have been developed. Although current production levels are still too low for immediate industrial applications, the approach demonstrates significant promise for major breakthroughs in production efficiency (Cann & Liao, 2009).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also important to remove all sources of ignition and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
3,3,4,4-tetrafluoro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMPMCXQKBZXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022283 | |
| Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |
CAS RN |
29553-26-2 | |
| Record name | 3,3,4,4-Tetrafluoro-2-methyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29553-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29553-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4-tetrafluoro-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3,3,4,4-TETRAFLUORO-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XK3480CJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)



![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)



![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
